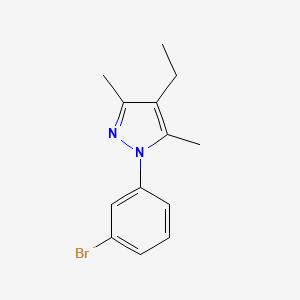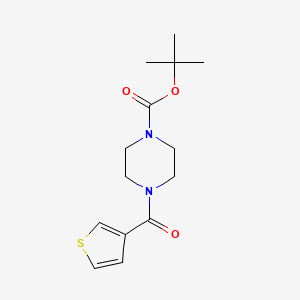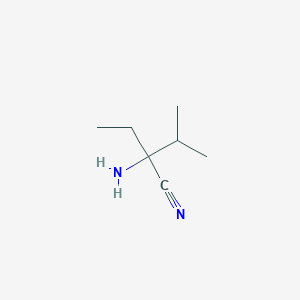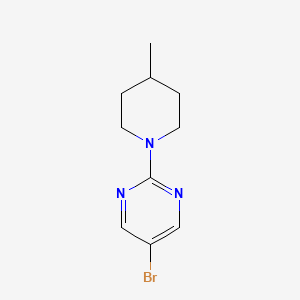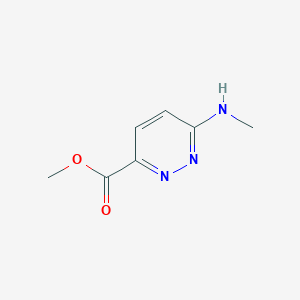
2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Vue d'ensemble
Description
This would typically include the IUPAC name, other names, and the class of compounds it belongs to.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Toxicity and Environmental Impact
The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, which shares a similar structural motif with 2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole, has been studied for its role as an intermediate in pharmaceutical product synthesis. A reported case highlighted its potential toxicity when inhaled, leading to severe health issues such as methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. This underscores the compound's hazardous nature and necessitates caution during industrial production to prevent human exposure and environmental contamination (Tao et al., 2022).
Diagnostic Applications
The Pittsburgh compound B ([11C]PiB), another structurally related compound, is utilized as a biomarker for positron emission tomography (PET) imaging to detect brain β-amyloid deposition in Alzheimer's disease. This indicates the potential for benzothiazole derivatives, including 2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole, to serve in diagnostic applications, particularly in neurodegenerative diseases (Gjedde et al., 2013).
Exposure and Health Implications
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children has highlighted the broad concern regarding chemical exposure and its potential health effects, relevant to discussions on the safety and environmental impact of various chemicals, including benzothiazole derivatives. Such studies inform public health policies on the regulation and use of these chemicals to minimize health risks (Babina et al., 2012).
Neurobehavioral Effects of Exposure
The presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming a normal diet, but not in patients receiving parenteral alimentation, underscores the ubiquity of such compounds in our environment and their potential entry into the human body through dietary sources. This research points to a need for understanding the impact of various chemical exposures, including benzothiazole derivatives, on human health and carcinogenic risks (Ushiyama et al., 1991).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, and precautions that need to be taken while handling it.
Orientations Futures
This involves discussing potential future research directions, applications of the compound, and unanswered questions.
Please note that not all compounds will have information available in all these categories. For a specific compound, it’s best to consult the primary literature or databases like PubChem or ChemSpider. If you have any other questions or need information on a different compound, feel free to ask!
Propriétés
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c14-13(15,16)8-3-4-11-10(6-8)18-12(19-11)7-9-2-1-5-17-9/h3-4,6,9,17H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLVSNKSCATQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-ylmethyl)-5-(trifluoromethyl)-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




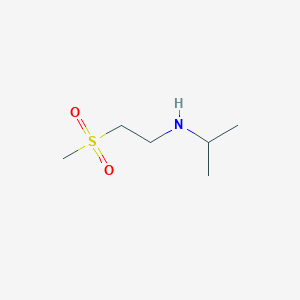

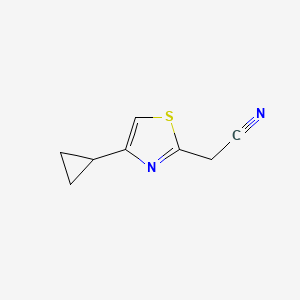
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
